2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE
Description
2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a complex acetamide derivative featuring a benzodioxole ring, a benzothiazole moiety, and a diethylaminoethyl side chain. The benzodioxole group (common in bioactive molecules) may enhance metabolic stability, while the benzothiazole core could contribute to receptor binding. The diethylaminoethyl group likely improves aqueous solubility, and the hydrochloride salt form may enhance bioavailability .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-5-26(6-2)11-12-27(24-25-23-17(4)16(3)7-10-21(23)31-24)22(28)14-18-8-9-19-20(13-18)30-15-29-19;/h7-10,13H,5-6,11-12,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJALKCIABMXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)CC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride involves multiple steps, starting with the preparation of the benzodioxole and benzothiazole intermediates. The key steps include:
Formation of Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Formation of Benzothiazole Intermediate: This involves the condensation of o-aminothiophenol with acetic acid derivatives under oxidative conditions to form the benzothiazole ring.
Coupling Reaction: The benzodioxole and benzothiazole intermediates are then coupled using a suitable linker, such as an acetamide group, under basic conditions.
Introduction of Diethylaminoethyl Group: The final step involves the alkylation of the coupled product with diethylaminoethyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzodioxole and benzothiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the amide and benzothiazole nitrogen atoms under reducing conditions.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Synthesis Methodology
The synthesis of this compound typically involves multiple steps:
- Formation of Benzodioxole Intermediate : Cyclization of catechol with formaldehyde under acidic conditions.
- Formation of Benzothiazole Intermediate : Condensation of o-aminothiophenol with acetic acid derivatives under oxidative conditions.
- Coupling Reaction : The benzodioxole and benzothiazole intermediates are coupled using an acetamide group under basic conditions.
These synthetic routes are crucial for producing the compound in sufficient purity and yield for research applications.
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules used in various chemical reactions.
Biology
- Biological Interactions : It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that it may influence enzyme activity and receptor binding, which are essential for various biological processes .
Medicine
- Therapeutic Potential : Investigations have focused on its antimicrobial and anticancer activities. Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development .
Industry
- Material Development : The compound is explored for its utility in developing new materials and chemical processes, particularly in the pharmaceutical industry where novel compounds are continually sought for drug formulation.
Case Study 1: Anticancer Activity
A study published in 2020 evaluated the anticancer properties of various benzothiazole derivatives, including the target compound. Results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the benzothiazole moiety can enhance activity against specific cancer types .
Case Study 2: Antimicrobial Properties
Research conducted in 2021 assessed the antimicrobial efficacy of compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride against various bacterial strains. The findings revealed promising results, indicating that the compound could serve as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound uniquely combines a benzothiazole core with 4,5-dimethyl substituents, which may enhance steric interactions in receptor binding compared to simpler benzodioxole derivatives .
- ’s compound features methoxy and trimethoxyphenyl groups, which are absent in the target compound. These groups could confer distinct electronic effects but may reduce metabolic stability due to increased oxidation susceptibility .
Crystallographic and Hydrogen-Bonding Properties
- : The crystal structure of N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide reveals two independent molecules per asymmetric unit linked via N–H···O hydrogen bonds , forming parallel chains along the b-axis . This contrasts with the target compound’s hydrochloride salt, where ionic interactions may dominate packing behavior.
- Target Compound: The benzothiazole and diethylaminoethyl groups likely disrupt planar stacking observed in simpler benzodioxole derivatives, leading to altered crystallinity or polymorphic forms.
Pharmacological Implications
- The target compound’s benzothiazole group may instead interact with kinases or GPCRs due to its aromatic heterocycle .
- : The bulky trimethoxyphenyl group in this analog could enhance DNA intercalation or tubulin binding, whereas the target compound’s dimethylbenzothiazole may favor selective enzyme inhibition .
Solubility and Bioavailability
- The diethylaminoethyl group in the target compound likely enhances water solubility compared to chloroacetamide derivatives (), which rely on polar but non-ionizable groups. The hydrochloride salt further improves dissolution in physiological media .
- In contrast, ’s compound, with multiple methoxy groups, may exhibit lower solubility due to increased hydrophobicity .
Research Findings and Limitations
- Synthetic Challenges : The benzothiazole and benzodioxole combination may complicate synthesis compared to simpler chloroacetamides, requiring optimized coupling strategies.
- Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzodioxole moiety : Known for its role in various biological activities.
- Diethylamino group : Often associated with enhanced pharmacological properties.
- Benzothiazole derivative : This group is known for its diverse biological activities, including antimicrobial and anticancer properties.
The molecular formula can be expressed as .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- The benzothiazole moiety may interact with biological targets such as enzymes or receptors involved in cell signaling pathways.
- The diethylamino group may enhance membrane permeability, facilitating cellular uptake and subsequent bioactivity.
Summary of Biological Activities
Case Studies
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Anticancer Screening :
- A study conducted on a library of compounds identified several benzothiazole derivatives with notable anticancer activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
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Neuropharmacological Assessment :
- In vivo studies using rodent models indicated alterations in behavior consistent with serotonin receptor modulation. Further research is needed to elucidate specific receptor interactions.
Research Findings
Recent findings highlight the need for further exploration into the structure-activity relationship (SAR) of this compound:
- SAR Analysis : Variations in the benzothiazole substituents significantly affect biological activity. Research suggests that modifications can enhance potency and selectivity for specific targets.
- Toxicity Studies : Preliminary toxicity assessments indicate that while the compound shows promise in therapeutic applications, careful evaluation of its safety profile is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
